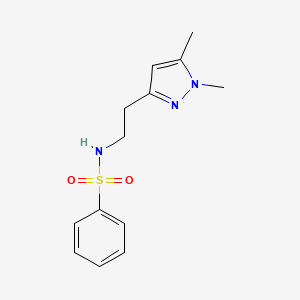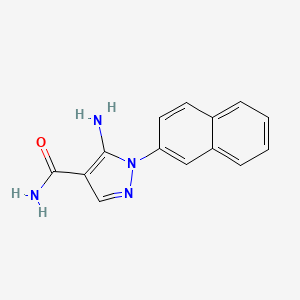
3-(4-(methylsulfonyl)phenyl)-N-((1-(tetrahydrofuran-3-yl)piperidin-4-yl)methyl)propanamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
3-(4-(methylsulfonyl)phenyl)-N-((1-(tetrahydrofuran-3-yl)piperidin-4-yl)methyl)propanamide is an organic compound featuring complex structural characteristics. It is of significant interest due to its potential applications across various scientific fields, including chemistry, biology, medicine, and industry. This compound showcases a multifaceted chemistry and an array of reactive functionalities.
準備方法
Synthetic Routes and Reaction Conditions: The synthesis of 3-(4-(methylsulfonyl)phenyl)-N-((1-(tetrahydrofuran-3-yl)piperidin-4-yl)methyl)propanamide typically involves multi-step organic reactions starting from simple, commercially available precursors. One common synthetic route might include:
Alkylation of a piperidine derivative with a suitable alkyl halide to introduce the tetrahydrofuran group.
Subsequent coupling of this intermediate with 3-(4-(methylsulfonyl)phenyl)propanamide via a reductive amination process. Reaction conditions often involve the use of appropriate solvents, catalysts (such as palladium), and controlled temperatures to optimize yield and purity.
Industrial Production Methods
For large-scale production, processes need to be refined for cost efficiency and scalability. Industrial synthesis often employs continuous flow reactors and optimized reaction conditions to minimize waste and improve the efficiency of the overall process. Robust purification methods like recrystallization or column chromatography ensure high purity of the final product.
化学反応の分析
Types of Reactions: This compound can undergo several types of chemical reactions due to its diverse functional groups. Common reactions include:
Oxidation
It can be oxidized, particularly at the sulfur atom in the methylsulfonyl group.
Reduction
Reduction reactions often target the amide bond.
Substitution
The aromatic ring can undergo electrophilic substitution reactions. Common Reagents and Conditions:
Oxidizing agents: Hydrogen peroxide, m-chloroperbenzoic acid.
Reducing agents: Lithium aluminium hydride, borane complexes.
Conditions Reactions typically performed in inert atmospheres (argon, nitrogen) at controlled temperatures.
Conditions: Reactions typically performed in inert atmospheres (argon, nitrogen) at controlled temperatures. Major Products Formed:
Oxidation might yield sulfone derivatives.
Reduction often gives amines and alcohols.
Substitution reactions lead to variously substituted aromatic compounds.
Scientific Research Applications: 3-(4-(methylsulfonyl)phenyl)-N-((1-(tetrahydrofuran-3-yl)piperidin-4-yl)methyl)propanamide has been explored for diverse applications:
Chemistry: As a building block in organic synthesis, enabling the construction of more complex molecules.
Biology: Potential as a probe in biochemical assays to understand protein-ligand interactions.
Medicine: Investigated for its therapeutic properties, possibly as an anti-inflammatory or analgesic agent.
Industry: Use in the development of new materials, potentially in the fields of polymers or pharmaceuticals.
Mechanism of Action: This compound's biological activity is tied to its ability to interact with specific molecular targets:
Molecular Targets and Pathways: Interaction with enzymes, receptors, or ion channels. Detailed studies suggest it could modulate signal transduction pathways involved in inflammation and pain response.
Mechanism: It might function by binding to a target site, inhibiting enzyme activity or receptor-ligand interactions, leading to altered cellular responses.
Comparison with Similar Compounds: this compound is unique due to its combined structural features. When compared with similar compounds like:
3-(4-(methylsulfonyl)phenyl)-N-ethylpropanamide: Lacks the tetrahydrofuran group, which may alter its bioactivity and physical properties.
N-(1-(tetrahydrofuran-3-yl)piperidin-4-yl)methyl)-2-chloropropanamide: Contains a chloro substituent that might confer different reactivity. Its uniqueness lies in its blend of functionalities allowing diverse applications and specific interactions in biological systems. This structural complexity is what makes it a valuable compound for further research and application.
特性
IUPAC Name |
3-(4-methylsulfonylphenyl)-N-[[1-(oxolan-3-yl)piperidin-4-yl]methyl]propanamide |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H30N2O4S/c1-27(24,25)19-5-2-16(3-6-19)4-7-20(23)21-14-17-8-11-22(12-9-17)18-10-13-26-15-18/h2-3,5-6,17-18H,4,7-15H2,1H3,(H,21,23) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KERXEVRFYLVNSV-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CS(=O)(=O)C1=CC=C(C=C1)CCC(=O)NCC2CCN(CC2)C3CCOC3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H30N2O4S |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
394.5 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
![N-(Cyanomethyl)-6-methyl-1-propan-2-ylpyrazolo[3,4-b]pyridine-4-carboxamide](/img/structure/B2354199.png)
![2,8-Dimethyl-1-oxo-1,2-dihydrobenzo[b]-1,6-naphthyridine-4-carbaldehyde](/img/structure/B2354200.png)
![3,4-dimethoxy-N-[4-methyl-3-(2-oxopyrrolidin-1-yl)phenyl]benzamide](/img/structure/B2354202.png)
![ethyl 2-(1-isopropyl-1H-pyrazole-5-carboxamido)-5,6-dihydro-4H-cyclopenta[d]thiazole-4-carboxylate](/img/structure/B2354203.png)

![1-(4-methylpiperidin-1-yl)-2-{[6-(pyridin-4-yl)-[1,2,4]triazolo[4,3-b]pyridazin-3-yl]sulfanyl}ethan-1-one](/img/structure/B2354210.png)

![N'-[2-(4-fluorophenyl)-4,6-dihydrothieno[3,4-c]pyrazol-3-yl]-N-(3-methoxypropyl)oxamide](/img/structure/B2354212.png)

![1-(prop-2-yn-1-yl)-N-{[2-(propan-2-yloxy)phenyl]methyl}piperidine-4-carboxamide](/img/structure/B2354216.png)
![2-[(3,4,4-trifluoro-3-butenyl)sulfanyl]-6,7-dihydro[1,2,4]triazolo[5,1-b]quinazolin-8(5H)-one](/img/structure/B2354217.png)
![N-(4,7-dichlorobenzo[d]thiazol-2-yl)-1-ethyl-1H-pyrazole-3-carboxamide](/img/structure/B2354218.png)

![3-[(4-Ethylphenyl)sulfonyl]-5-(4-methylpiperazin-1-yl)thieno[2,3-e][1,2,3]triazolo[1,5-a]pyrimidine](/img/structure/B2354222.png)
